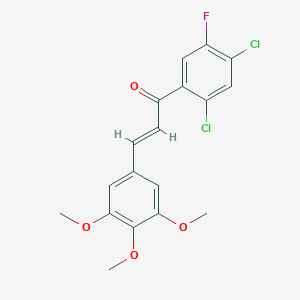![molecular formula C21H16ClFN4O2 B277799 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B277799.png)
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth and survival. By inhibiting this pathway, this compound induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and have anti-inflammatory properties. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, this compound has been found to have anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in some experiments.
Orientations Futures
There are several future directions for the research of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, future research could focus on improving its solubility in water to increase its bioavailability in lab experiments.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 3-chloro-N-[2-(4-methoxyphenyl)-5-chloro-1-benzotriazol-yl]-4-methoxybenzamide. The final step involves the reaction of this intermediate with 4-fluoroaniline and potassium carbonate to form the desired compound.
Applications De Recherche Scientifique
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has potential applications in scientific research as it has been found to exhibit anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C21H16ClFN4O2 |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16ClFN4O2/c1-12-9-18-19(26-27(25-18)15-6-4-14(23)5-7-15)11-17(12)24-21(28)13-3-8-20(29-2)16(22)10-13/h3-11H,1-2H3,(H,24,28) |
Clé InChI |
VVTBDMAUYWQFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)




![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)




![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)

